Acid red 52

Overview

Description

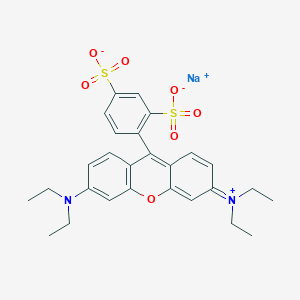

Acid Red 52 (C.I. 45100), also known as Food Red 106, Sulforhodamine B sodium salt, or Lissamine Rhodamine B, is a synthetic sulfonated xanthene dye. Its chemical formula is C₂₇H₂₉N₂O₇S₂⁻·Na⁺, with a molecular weight of 580.65 g/mol . Structurally, it features a xanthylium core substituted with diethylamino groups and sulfonate moieties, conferring high water solubility and stability across a wide pH range . This compound is widely used in industrial applications, including textiles, biological staining, and food coloring (approved as Food Red 106 in certain regions) . Its bright red hue and photostability make it a preferred choice in fluorescence microscopy and flow cytometry .

Preparation Methods

Sulfonation of Rhodamine B

The most common synthesis route involves the sulfonation of Rhodamine B, a precursor xanthene dye. This method introduces sulfonate groups (–SO₃⁻) to enhance water solubility and stability.

Reaction Conditions

-

Sulfonation Agent : Concentrated sulfuric acid (H₂SO₄) at 80–100°C for 4–6 hours.

-

Molar Ratio : Rhodamine B to H₂SO₄ is typically 1:2–1:3 to ensure complete sulfonation.

-

Neutralization : Post-sulfonation, the mixture is neutralized with sodium hydroxide (NaOH) to form the sodium salt (C₂₇H₂₉N₂NaO₇S₂).

Purification Steps

-

Crystallization : The crude product is dissolved in hot ethanol and cooled to precipitate pure Acid Red 52.

-

Filtration : Isolate crystals via vacuum filtration.

-

Drying : Remove residual solvents at 60–70°C under reduced pressure.

Yield : 85–92%.

Condensation of 3,6-Diaminoxanthene Derivatives

An alternative approach involves condensing 3,6-diamino-9-(2-carboxyphenyl)xanthylium chloride with diethylamine and sulfonating agents.

Key Steps

-

Xanthene Core Formation :

-

React 3-hydroxybenzoic acid with formaldehyde in acidic media to form the xanthylium intermediate.

-

-

Amination :

-

Introduce diethylamine groups via nucleophilic substitution at the 3- and 6-positions.

-

-

Sulfonation :

-

Treat with chlorosulfonic acid (ClSO₃H) at 0–5°C to avoid over-sulfonation.

-

Optimization Parameters

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 0–5°C | Minimizes side reactions |

| Reaction Time | 2–3 hours | Ensures complete sulfonation |

| Solvent | Dichloromethane | Enhances reagent solubility |

Yield : 78–84%.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability while maintaining product consistency.

Large-Scale Protocol

-

Reactor Setup :

-

Use 10,000 L enamel reactors equipped with reflux condensers.

-

-

Batch Process :

-

Charge Rhodamine B (1,000 kg) and H₂SO₄ (2,500 L) into the reactor.

-

Heat to 90°C with continuous stirring for 5 hours.

-

-

Neutralization :

-

Gradually add 20% NaOH solution until pH 7–8 is achieved.

-

-

Isolation :

-

Filter the slurry and wash with deionized water to remove excess salts.

-

-

Drying :

-

Rotary dryers reduce moisture content to <1%.

-

Throughput : 1.2–1.5 tons per batch.

Green Chemistry Modifications

Recent advancements focus on reducing environmental impact through solvent-free or low-waste methods.

Eco-Friendly Innovations

-

Microwave-Assisted Synthesis :

-

Reduces reaction time by 60% (from 5 hours to 2 hours) using 300 W microwave irradiation.

-

-

Catalytic Sulfonation :

-

Zeolite catalysts (e.g., HZSM-5) improve sulfonation efficiency, cutting H₂SO₄ usage by 30%.

-

Comparative Analysis

| Method | Yield (%) | Energy Use (kWh/kg) | Waste Generated (kg/kg) |

|---|---|---|---|

| Conventional | 85 | 12.5 | 3.2 |

| Microwave-Assisted | 88 | 8.7 | 1.8 |

| Catalytic | 90 | 10.1 | 2.1 |

Quality Control and Characterization

Ensuring product purity and consistency requires rigorous analytical protocols.

Analytical Techniques

-

UV-Vis Spectroscopy :

-

λmax at 565 nm confirms the presence of the xanthene chromophore.

-

-

HPLC :

-

Retention time of 6.8 minutes (C18 column, acetonitrile/water mobile phase) verifies >98% purity.

-

-

Elemental Analysis :

-

Theoretical: C 55.8%, H 5.0%, N 4.8%, S 11.0%. Observed values must align within ±0.3%.

-

Challenges and Mitigation Strategies

Common Issues

-

Over-Sulfonation :

-

Leads to undesired polysulfonated byproducts.

-

Solution : Strict temperature control (<5°C during sulfonation).

-

-

Color Variation :

-

Caused by residual metal ions (e.g., Fe³⁺).

-

Solution : Ion-exchange resin treatment post-crystallization.

-

Chemical Reactions Analysis

Types of Reactions

Sulforhodamine B sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can alter the dye’s fluorescence properties.

Substitution: The sulfonic acid groups can participate in substitution reactions, allowing for the modification of the dye’s chemical structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used to reduce the dye.

Substitution: Substitution reactions often involve reagents like sodium hydroxide and various organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonated derivatives, while reduction can result in the formation of reduced xanthene compounds .

Scientific Research Applications

Sulforhodamine B sodium salt has a wide range of scientific research applications, including:

Chemistry: Used as a fluorescent tracer in various chemical reactions and processes.

Biology: Employed in cell viability assays to measure cell biomass and cytotoxicity screening.

Mechanism of Action

Sulforhodamine B sodium salt exerts its effects through its ability to bind to cellular proteins. The dye binds stoichiometrically to proteins under mild acidic conditions, allowing for the quantification of cell mass. The fluorescence properties of the dye enable the detection and measurement of cellular proteins, making it a valuable tool in various biological assays . The molecular targets include cellular proteins, and the pathways involved are related to protein binding and fluorescence emission .

Comparison with Similar Compounds

To contextualize Acid Red 52’s properties, it is compared below with structurally analogous synthetic dyes and functionally similar natural pigments. Key parameters include molecular characteristics, stability, applications, and regulatory status.

Structural and Functional Analogues

Rhodamine B

- Molecular Weight : 479.01 g/mol

- Applications : Industrial staining, fluorescence imaging.

- Key Difference: Unlike this compound, Rhodamine B lacks sulfonate groups, reducing its stability in aqueous media. It is also prohibited in food due to carcinogenicity concerns .

Allura Red AC (FD&C Red 40)

- Molecular Weight : 496.42 g/mol

- Solubility : Highly water-soluble.

- Applications : Food, cosmetics, and pharmaceuticals.

- Key Difference : Allura Red AC is an azo dye with superior pH stability but lower fluorescence efficiency compared to this compound .

Natural Pigments

Anthocyanins (e.g., Malvidin-3-O-glucoside)

- Molecular Weight : ~500 g/mol (varies by structure).

- Solubility : Water-soluble but pH-sensitive (red in acidic, blue in alkaline conditions).

- Applications : Food coloring, nutraceuticals.

- Key Difference : Anthocyanins degrade under heat and light, whereas this compound maintains color integrity in harsh processing conditions .

2.2.2 Carotenoids (e.g., β-Carotene)

- Molecular Weight : 536.87 g/mol

- Solubility : Lipid-soluble; requires emulsifiers for aqueous systems.

- Applications : Food, supplements.

- Key Difference: Carotenoids exhibit antioxidant properties but are less stable in oxidizing environments compared to this compound’s synthetic stability .

Table 1. Comparative Analysis of this compound and Similar Compounds

| Property | This compound | Rhodamine B | Allura Red AC | Anthocyanins | β-Carotene |

|---|---|---|---|---|---|

| Molecular Weight | 580.65 | 479.01 | 496.42 | ~500 (varies) | 536.87 |

| Solubility | Water-soluble | Water-soluble | Water-soluble | pH-dependent | Lipid-soluble |

| λmax (nm) | 565 (fluorescence) | 554 (fluorescence) | 504 | 520 (pH-dependent) | 450–550 |

| Thermal Stability | High | Moderate | High | Low | Moderate |

| Photostability | High | Moderate | High | Low | Low |

| Regulatory Status | Food-approved (select regions) | Banned in food | FDA-approved | GRAS | GRAS |

| Primary Use | Food, textiles, bioimaging | Industrial staining | Food, cosmetics | Food, nutraceuticals | Food, supplements |

Research Findings

Q & A

Q. Basic: How can I design an experiment to determine the pH-dependent stability of Acid Red 52?

Methodological Answer:

- Hypothesis Framing: Define the pH range (e.g., 2–12) and environmental conditions (temperature, light exposure) based on prior studies .

- Experimental Setup: Use UV-Vis spectroscopy to monitor absorbance changes at this compound’s λ_max (e.g., 505 nm) under controlled pH buffers. Include triplicate measurements to assess reproducibility .

- Data Analysis: Plot absorbance vs. pH to identify stability thresholds. Use ANOVA to compare degradation rates across pH levels, ensuring statistical significance (p < 0.05) .

- Validation: Cross-validate results with HPLC to confirm dye integrity or degradation byproducts .

Q. Advanced: How should I resolve contradictory data on the photocatalytic degradation efficiency of this compound in existing literature?

Methodological Answer:

- Systematic Review: Compile studies and categorize variables (e.g., catalyst type, light intensity, initial dye concentration). Identify outliers or methodological inconsistencies (e.g., uncalibrated light sources) .

- Controlled Replication: Reproduce experiments under standardized conditions (e.g., ISO/IEC 17025 protocols), controlling for catalyst surface area and light wavelength .

- Advanced Analytics: Apply multivariate regression to isolate key factors (e.g., catalyst dosage vs. irradiation time). Use LC-MS to identify intermediate products, which may explain efficiency discrepancies .

Q. Basic: What are the best practices for characterizing this compound’s spectroscopic properties?

Methodological Answer:

-

Instrument Calibration: Calibrate UV-Vis and fluorescence spectrometers using certified reference materials (e.g., holmium oxide filters) .

-

Peak Identification: Compare absorbance/emission spectra with published databases (e.g., SciFinder or Reaxys) to confirm dye purity 20.

权威学术论文检索方式,大学生必备!01:33

-

Documentation: Report full spectral data (λ_max, molar absorptivity) with error margins (e.g., ±2 nm for λ_max) in tables formatted per ACS guidelines .

Q. Advanced: How can I model the interaction between this compound and serum albumin for toxicological studies?

Methodological Answer:

- Binding Assays: Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding constants (Ka). Validate with fluorescence quenching experiments .

- Computational Modeling: Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding sites. Cross-validate with mutagenesis studies on albumin 20.

- Statistical Reporting: Include confidence intervals for Ka values and report R² values for docking score correlations .

Q. Basic: What ethical considerations are critical when publishing this compound toxicity data?

Methodological Answer:

- Data Transparency: Share raw spectra, chromatograms, and toxicity assay datasets in supplementary materials, adhering to FAIR principles .

- Plagiarism Checks: Use Turnitin or iThenticate to ensure originality. Cite prior work on analogous azo dyes .

- Conflict Disclosure: Declare funding sources (e.g., grant IDs) and any instrumentation provided by manufacturers .

Q. Advanced: How can I ensure reproducibility in this compound’s electrochemical sensing applications?

Methodological Answer:

- Electrode Standardization: Pre-treat electrodes (e.g., glassy carbon) with cyclic voltammetry in H₂SO₄ to ensure consistent surface oxidation .

- Interlaboratory Validation: Collaborate with external labs to replicate sensing protocols. Use Bland-Altman plots to assess inter-lab variability .

- Machine Learning: Train models on cyclic voltammetry data to predict dye concentration ranges, validated via k-fold cross-validation 20.

Q. Basic: What statistical methods are appropriate for analyzing batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Design of Experiments (DoE): Use factorial design to test variables (temperature, pH, catalyst loading). Apply Tukey’s HSD test to identify significant batch differences .

- QC Metrics: Report yield, purity (via HPLC area%), and colorimetric consistency (CIE Lab values) for each batch .

Q. Advanced: How do I investigate the environmental fate of this compound metabolites in aquatic systems?

Methodological Answer:

Properties

CAS No. |

3520-42-1 |

|---|---|

Molecular Formula |

C27H30N2NaO7S2 |

Molecular Weight |

581.7 g/mol |

IUPAC Name |

sodium;4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-disulfonate |

InChI |

InChI=1S/C27H30N2O7S2.Na/c1-5-28(6-2)18-9-12-21-24(15-18)36-25-16-19(29(7-3)8-4)10-13-22(25)27(21)23-14-11-20(37(30,31)32)17-26(23)38(33,34)35;/h9-17H,5-8H2,1-4H3,(H-,30,31,32,33,34,35); |

InChI Key |

WZRAZHWOVXUHNF-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)O)S(=O)(=O)[O-].[Na] |

Key on ui other cas no. |

3520-42-1 11119-62-3 |

physical_description |

Liquid Brown powder; [MSDSonline] |

Related CAS |

2609-88-3 (Parent) |

Synonyms |

3,6-Bis(diethylamino)-9-(2,4-disulfophenyl)-xanthylium Sodium Salt; [6-(Diethylamino)-9-(2,4-disulfophenyl)-3H-xanthen-3-ylidene]diethylammonium Hydroxide; C.I. Acid Red 52; AR 52; Acid Leather Red KB; Acid Red 52; Acid Red B-SF; Acid Red XB; Acid Rh |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.